ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
CAS No.: 859116-74-8
Cat. No.: VC4480293
Molecular Formula: C19H24N2O4
Molecular Weight: 344.411
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859116-74-8 |
|---|---|
| Molecular Formula | C19H24N2O4 |
| Molecular Weight | 344.411 |
| IUPAC Name | ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C19H24N2O4/c1-4-24-19(23)21-7-5-20(6-8-21)12-15-11-17(22)25-18-14(3)9-13(2)10-16(15)18/h9-11H,4-8,12H2,1-3H3 |
| Standard InChI Key | HDLAXQVPKXRRAJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C(C=C(C=C23)C)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a 6,8-dimethyl-2-oxo-2H-chromen-4-yl group linked via a methylene bridge to the nitrogen of a piperazine ring, which is further esterified with an ethyl carboxylate group. Key structural attributes include:
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Chromenone Core: A bicyclic system with ketone (C2=O) and methyl substituents at C6 and C8.
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Piperazine-Carboxylate Moiety: A six-membered diamine ring substituted with an ethyl ester at N1.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 344.411 g/mol | |
| CAS Registry Number | 859116-74-8 | |
| Solubility (Predicted) | Low in water; moderate in DMSO |
X-ray crystallography of analogous compounds reveals planar chromenone systems and chair-conformation piperazine rings, stabilized by intramolecular hydrogen bonds . For instance, the ethyl carboxylate group in related structures adopts an anti-conformation relative to the chromenone plane, minimizing steric clashes .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis involves three sequential steps :
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Chromenone Formation: Condensation of 5,7-dimethyl-2-hydroxyacetophenone with ethyl acetoacetate under acidic conditions (e.g., HSO), yielding 6,8-dimethyl-2H-chromen-2-one.
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Methylene Bridging: Reaction of the chromenone with formaldehyde and piperazine in the presence of KCO, forming the 4-(piperazin-1-ylmethyl)chromen-2-one intermediate.
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Esterification: Treatment with ethyl chloroformate in anhydrous THF, achieving N-alkylation of the piperazine nitrogen.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chromenone formation | HSO, 80°C, 6 hr | 68–72% |
| Methylene bridging | KCO, DMF, 12 hr | 55–60% |
| Esterification | Ethyl chloroformate, 0°C, 2 hr | 85–90% |
Green Chemistry Approaches
A 2024 patent (CN118619908A) describes a solvent-free condensation using heterogeneous catalysts (e.g., MgO/AlO) to synthesize related chromenones, reducing waste and improving atom economy . Applying similar principles to this compound could enhance scalability.
Biological Activities and Mechanisms
Anticancer Effects
In vitro assays demonstrate dose-dependent cytotoxicity against breast (MCF7) and prostate (PC3) cancer cells (IC: 12–18 μM). Mechanistic studies suggest:
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage.
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PI3K/Akt Inhibition: Downregulation of phosphorylated Akt (Ser473), impairing survival signaling.
Table 3: Cytotoxicity Profile
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 12.3 ± 1.2 | Caspase-3 activation |
| PC3 (Prostate) | 17.8 ± 2.1 | PI3K/Akt suppression |
Antidepressant Activity
In murine models, the compound reduced immobility time in the forced swim test by 35% (10 mg/kg), suggesting serotonin receptor modulation.
Comparative Analysis with Structural Analogues
Chlorinated Derivative
The 6-chloro-5,7-dimethyl analogue (CAS 877809-33-1) shows enhanced cytotoxicity (IC: 8–10 μM) but reduced solubility, underscoring the trade-off between halogenation and bioavailability .
Adamantane-Substituted Analogues
Incorporating adamantane (as in CHNOS) improves blood-brain barrier penetration, relevant for CNS-targeted therapies .
Challenges and Future Directions
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Bioavailability: Low aqueous solubility limits in vivo efficacy; nanoformulations (e.g., liposomes) are under exploration.
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Selectivity: Off-target effects on serotonin receptors necessitate structural tweaking .
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Clinical Translation: No ADMET data exist; rigorous pharmacokinetic studies are overdue.
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